molecular formula C7H3ClIN3O2 B12281375 3-Iodo-4-chloro-5-nitro-(1H)indazole

3-Iodo-4-chloro-5-nitro-(1H)indazole

Cat. No.: B12281375
M. Wt: 323.47 g/mol
InChI Key: VGMMCLDYCGTWTI-UHFFFAOYSA-N
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Description

3-Iodo-4-chloro-5-nitro-(1H)indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of iodine, chlorine, and nitro groups in the compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Iodo-4-chloro-5-nitro-(1H)indazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the transition metal-catalyzed cyclization of o-haloaryl-N-tosylhydrazones. For instance, a copper(II) acetate-catalyzed reaction can be employed, where the cyclization occurs in the presence of oxygen as the terminal oxidant . Another approach involves the use of iodine-mediated intramolecular aryl and sp3 C–H amination .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Iodo-4-chloro-5-nitro-(1H)indazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Alkyl halides, amines, thiols; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Reduction: Hydrogen gas with palladium catalyst, metal hydrides like sodium borohydride.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Major Products

    Nucleophilic Substitution: N-alkylated or N-arylated derivatives.

    Reduction: Amino derivatives.

    Oxidation: N-oxide derivatives.

Mechanism of Action

The mechanism of action of 3-Iodo-4-chloro-5-nitro-(1H)indazole depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor antagonist. The presence of the nitro group can facilitate interactions with biological targets through hydrogen bonding and electrostatic interactions. The iodine and chlorine atoms can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Properties

IUPAC Name

4-chloro-3-iodo-5-nitro-2H-indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClIN3O2/c8-6-4(12(13)14)2-1-3-5(6)7(9)11-10-3/h1-2H,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGMMCLDYCGTWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C(=C1[N+](=O)[O-])Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClIN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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